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5,8-Bis(5-bromo-2-thienyl)quinoxaline

Cat. No.: B14769631
M. Wt: 452.2 g/mol
InChI Key: VTBDKHNCZXBYAE-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Heterocycles in Advanced Materials Science

Furthermore, the rigid and planar structure of the quinoxaline moiety facilitates strong intermolecular π-π stacking, which is beneficial for efficient charge transport. acs.org The introduction of various substituents onto the quinoxaline backbone can also influence the material's solubility, morphology, and processability, making it adaptable for various fabrication techniques.

Role of 5,8-Bis(5-bromo-2-thienyl)quinoxaline as a Building Block in π-Conjugated Systems

Within the family of quinoxaline derivatives, this compound stands out as a particularly valuable building block for the synthesis of π-conjugated systems. Its structure features a central electron-accepting quinoxaline core flanked by two thiophene (B33073) rings, which are in turn substituted with bromine atoms at the 5-position. This specific arrangement of functional groups imparts several key advantages.

The thiophene units extend the π-conjugation of the quinoxaline core, which can lead to a red-shifted absorption spectrum, a desirable characteristic for light-harvesting applications in organic solar cells. acs.org The presence of the bromine atoms is of critical importance, as they serve as reactive sites for various cross-coupling reactions, such as Suzuki and Stille coupling. This allows for the straightforward incorporation of this building block into larger polymeric chains with alternating donor and acceptor units. acs.orgnanoscience.or.kr

The strong electron-withdrawing nature of the quinoxaline core, combined with the electron-rich character of many donor co-monomers, results in polymers with a significant intramolecular charge transfer (ICT) effect. This ICT is fundamental to the optoelectronic properties of D-A polymers, influencing their absorption spectra, energy levels, and charge generation capabilities. By strategically pairing this compound with different donor moieties, researchers can create a wide array of polymers with tailored band gaps and electronic characteristics for specific device applications. rsc.orgresearchgate.net

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₁₆H₈Br₂N₂S₂
Molecular Weight 452.19 g/mol
Appearance Yellow to orange powder
Solubility Soluble in common organic solvents like chloroform, chlorobenzene (B131634), and THF
Key Structural Features Electron-accepting quinoxaline core, π-conjugated thiophene linkers, reactive bromine functional groups

Detailed Research Findings

The utility of this compound as a monomer is demonstrated in numerous studies focused on developing high-performance organic semiconductors. For instance, in the synthesis of D-A copolymers for organic solar cells, this quinoxaline derivative is often copolymerized with electron-donating units like benzodithiophene (BDT). The resulting polymers typically exhibit broad absorption in the visible and near-infrared regions of the solar spectrum, which is crucial for efficient light harvesting. nanoscience.or.krresearchgate.net

The electronic properties of these polymers can be systematically tuned. The deep HOMO energy levels resulting from the strong electron-accepting nature of the quinoxaline unit often lead to high open-circuit voltages (Voc) in photovoltaic devices. nanoscience.or.kr Furthermore, the planarity of the polymer backbone, facilitated by the quinoxaline and thiophene rings, can promote good charge carrier mobility.

One study reported the synthesis of a series of narrow-band-gap D-A conjugated polymers using a thiophene-substituted quinoxaline monomer, 5,8-bis(5-bromothiophen-2-yl)-2,3-bis(5-octylthiophen-2-yl)quinoxaline. These polymers exhibited red-shifted absorbance compared to their phenyl-substituted quinoxaline counterparts. acs.org Bulk-heterojunction solar cells fabricated with these polymers achieved a power conversion efficiency of up to 4.4%. acs.org

Another research effort focused on the systematic structural modification of quinoxaline-based polymers by incorporating electron-withdrawing fluorine atoms and cyano groups. This approach allowed for the fine-tuning of the polymers' electronic properties, leading to improved photovoltaic performance, with one device exhibiting a power conversion efficiency of 12.11%. rsc.org

The following table presents a selection of research findings on polymers synthesized using this compound or its derivatives, showcasing the impact of the donor co-monomer on the resulting polymer's properties and device performance.

Donor Co-monomerPolymer DesignationHOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Device Performance (PCE %)
Benzodithiophene (BDT)PBDT-TBTQ-5.35-3.551.803.8
Fluoro-substituted BDTPBF-FQxF-5.48-3.521.96~10-12
Thiophene-substituted BDTPBDTQxF-5.44-3.701.740.39

Note: The data presented in this table is a compilation from various research articles and is intended to be illustrative. Actual values may vary depending on the specific molecular design, synthesis conditions, and device fabrication protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H8Br2N2S2 B14769631 5,8-Bis(5-bromo-2-thienyl)quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H8Br2N2S2

Molecular Weight

452.2 g/mol

IUPAC Name

5,8-bis(5-bromothiophen-2-yl)quinoxaline

InChI

InChI=1S/C16H8Br2N2S2/c17-13-5-3-11(21-13)9-1-2-10(12-4-6-14(18)22-12)16-15(9)19-7-8-20-16/h1-8H

InChI Key

VTBDKHNCZXBYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C3=CC=C(S3)Br)N=CC=N2)C4=CC=C(S4)Br

Origin of Product

United States

Synthetic Methodologies for 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline and Its Derivatives

Precursor Synthesis Strategies for the Quinoxaline (B1680401) Core

The formation of the quinoxaline core is a foundational step in the synthesis of 5,8-Bis(5-bromo-2-thienyl)quinoxaline. The most prevalent and classical approach involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.govresearchgate.net For the synthesis of 5,8-disubstituted quinoxalines, a suitably substituted ortho-phenylenediamine is typically reacted with a diketone.

A common precursor for introducing substituents at the 5 and 8 positions is a 5,8-dihaloquinoxaline, such as 5,8-dibromoquinoxaline (B189913). The synthesis of this precursor can be achieved through a multi-step process. One method involves the condensation of 2,5-dibromopyrazine (B1339098) with O-dinitrobenzene, followed by a cyclization reaction to yield the 5,8-dibromoquinoxaline core. This di-halogenated quinoxaline then serves as a versatile scaffold for introducing the desired thienyl moieties through cross-coupling reactions.

For derivatives with substitutions at the 2 and 3 positions of the quinoxaline ring, the synthesis strategy involves the use of a substituted 1,2-diketone. For instance, the synthesis of 2,3-disubstituted quinoxalines can be achieved by the condensation of a symmetric alpha-diketone, such as a benzil (B1666583) derivative, with an ortho-phenylenediamine. nih.gov This allows for the introduction of various functional groups at these positions, which can be used to tune the electronic properties of the final molecule.

Functionalization Approaches for Thienyl Moieties

The thienyl groups that are ultimately attached to the quinoxaline core at the 5 and 8 positions must first be appropriately functionalized to facilitate the subsequent cross-coupling reactions. This typically involves the introduction of a reactive group, such as a halogen, a boronic acid (or its ester), or a stannane, onto the thiophene (B33073) ring.

For the synthesis of this compound, the starting material is 2-bromothiophene (B119243). This commercially available compound already possesses the necessary bromine atom at the 5-position of the thiophene ring. To make it suitable for coupling, it is further functionalized at the 2-position. For Stille coupling, this involves the introduction of a tributylstannyl group to yield 2-(tributylstannyl)-5-bromothiophene. Similarly, for Suzuki-Miyaura coupling, the 2-bromothiophene would be converted into (5-bromo-2-thienyl)boronic acid or a corresponding boronate ester.

Transition Metal-Catalyzed Cross-Coupling Reactions

The linchpin in the synthesis of this compound and its derivatives is the use of transition metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of carbon-carbon bonds between the quinoxaline core and the functionalized thienyl moieties. Palladium-based catalysts are predominantly employed for these transformations.

Suzuki-Miyaura Coupling for Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. rose-hulman.edu In the context of synthesizing 5,8-bis(thienyl)quinoxalines, this would typically involve the reaction of a 5,8-dihaloquinoxaline with a thienylboronic acid or its ester.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos precatalysts
Ligand Triphenylphosphine (B44618), dppf, XPhos
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene (B28343), Dioxane, THF, DMF
Temperature 80-120 °C

Stille Coupling for Extended Conjugated Systems

The Stille coupling reaction provides an alternative and effective method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org This reaction is particularly useful for creating extended conjugated systems.

A documented synthesis of a derivative, 5,8-bis(5-hexylthiophen-2-yl)-2,3-bis(4-(octyloxy)phenyl)quinoxaline, utilizes a Stille coupling reaction. rsc.org In this procedure, 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline (B15368964) is reacted with 5-hexyl-2-thiophenyl tributylstannane in the presence of a palladium catalyst. rsc.org A similar strategy can be employed for the synthesis of the target molecule, this compound, by reacting 5,8-dibromoquinoxaline with 2-(tributylstannyl)-5-bromothiophene.

A general procedure for this type of Stille coupling involves heating a mixture of the 5,8-dibromoquinoxaline and the organostannane reagent in a solvent such as toluene, in the presence of a palladium catalyst like Pd₂(dba)₃ with a phosphine (B1218219) ligand like P(o-tol)₃. rsc.org

Table 2: Reaction Conditions for Stille Coupling to Synthesize a 5,8-bis(thienyl)quinoxaline Derivative. rsc.org

Reactant 1Reactant 2Catalyst SystemSolventTemperature
5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline5-hexyl-2-thiophenyl tributylstannanePd₂(dba)₃ / P(o-tol)₃Toluene110 °C

Other Palladium-Catalyzed Coupling Reactions

Beyond Suzuki-Miyaura and Stille couplings, other palladium-catalyzed reactions can be utilized for the functionalization of the quinoxaline core. Intramolecular C-H arylation, for instance, has been used to synthesize fused polycyclic quinoxaline derivatives. beilstein-journals.org This type of reaction involves the palladium-catalyzed formation of a carbon-carbon bond between a C-H bond on the quinoxaline ring and a halogenated aryl group within the same molecule. While not directly applicable to the synthesis of the title compound, it demonstrates the versatility of palladium catalysis in modifying the quinoxaline scaffold. Direct synthesis of quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines has also been reported, offering alternative routes to the core structure. rsc.org

Nucleophilic Aromatic Substitution on Quinoxaline Core

Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying aromatic systems, particularly those that are electron-deficient. The quinoxaline ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. This reactivity can be exploited to introduce various functional groups onto the quinoxaline core.

However, in the case of 5,8-dihaloquinoxalines, nucleophilic substitution at these positions is generally less facile compared to positions activated by electron-withdrawing groups. The introduction of nucleophiles such as thiols at the 5 and 8 positions would likely require harsh reaction conditions. For electron-deficient heteroarenes, SNAr reactions with thiols can sometimes proceed without additional activating groups. nih.gov In the case of 5,8-dibromoquinoxaline, the reactivity would depend on the specific nucleophile and reaction conditions. There is a lack of specific literature examples for the direct nucleophilic aromatic substitution of thiophene-based nucleophiles at the 5 and 8 positions of a dihaloquinoxaline. More commonly, the halogenated positions are functionalized via the more reliable and versatile transition metal-catalyzed cross-coupling reactions described above.

Selective Bromination Strategies for Quinoxaline Derivatives

The regioselective introduction of bromine atoms onto the quinoxaline scaffold is a critical step in the synthesis of complex derivatives, including the precursors for materials like this compound. Brominated quinoxalines serve as versatile intermediates, enabling further functionalization through various cross-coupling reactions. rsc.orgnih.gov The position of bromination on the quinoxaline ring system can be controlled by the choice of brominating agent, substrate, and reaction conditions. thieme-connect.comresearchgate.net

Research has explored several methodologies to achieve selective bromination, focusing on directing the electrophilic substitution to specific positions of the benzene (B151609) ring of the quinoxaline core. The reactivity and selectivity of these reactions are highly dependent on factors such as the nature of the brominating agent, the acidity of the medium, temperature, and the presence of directing groups on the quinoxaline substrate. thieme-connect.comresearchgate.net

Bromination in Strong Acids

The use of strong acids can activate the quinoxaline ring towards electrophilic substitution while also influencing the position of the incoming bromine atom. Bromination of quinoxaline itself can be challenging, often resulting in slow reactions and a mixture of products. thieme-connect.com However, employing N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) or N,N'-dibromoisocyanuric acid (DBI) in triflic acid (CF₃SO₃H) has been investigated. thieme-connect.comresearchgate.net

For the parent quinoxaline, bromination with NBS in H₂SO₄ at temperatures from room temperature to 60°C can yield 5-bromoquinoxaline, although the selectivity and yield may be low. thieme-connect.com The conditions are particularly effective for isoquinoline, but less so for quinoline, quinazoline, and quinoxaline, for which the brominating activity of acid-activated NBS or DBI appears insufficient for efficient and highly regioselective reactions. thieme-connect.com A study highlighted that triflic acid-assisted regioselective bromination is a viable strategy for certain quinoxaline derivatives, such as in the synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol, a key intermediate for polymer synthesis. researchgate.net

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling and selective reactivity. rsc.orgnih.gov Depending on the reaction conditions and the substrate, NBS can participate in electrophilic substitution or radical-based pathways. For instance, a combination of NBS and t-butylhydroperoxide (TBHP) has been used for the site-selective bromination on the benzene-core of quinoxalin-2(1H)-ones. researchgate.net

Furthermore, NBS has been effectively used for the one-pot bromination and dehydrogenation of tetrahydroquinolines. rsc.orgnih.gov In this cascade reaction, NBS acts as both the electrophile for the bromination of the aromatic ring and as an oxidant to aromatize the nitrogen-containing ring, yielding functionalized bromoquinolines. rsc.orgnih.gov

Other Selective Bromination Reagents

To overcome the challenges of selectivity, alternative brominating agents have been developed. Tetrabutylammonium tribromide (TBATB) has proven to be a mild and efficient reagent for the regioselective bromination of pyrrolo[1,2-a]quinoxalines. rsc.orgnih.gov This method allows for the synthesis of C3-brominated or C1, C3-dibrominated products in good yields by controlling the stoichiometry of the reagent. rsc.orgnih.gov The reaction is noted for its broad substrate applicability and simple operation. nih.gov

Directed Bromination Strategies

The presence of a directing group on the quinoxaline ring can significantly enhance the regioselectivity of bromination. For example, the 8-amino group in 8-aminoquinoline (B160924) amides directs bromination selectively to the C5-position. beilstein-journals.orgrsc.org Copper-promoted methods have been developed where an 8-aminoquinoline amide can be selectively brominated at the C5-position using alkyl bromides as the bromine source. beilstein-journals.org The directing-group approach provides a powerful tool for predictable and high-yielding functionalization of the quinoxaline core. The electronic properties of substituents on the directing group have been shown to have only a slight effect on the reaction's efficiency. beilstein-journals.org Similarly, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of mono- and di-bromo derivatives, with the product ratio depending on the equivalents of molecular bromine used. researchgate.net

The table below summarizes various selective bromination strategies for quinoxaline and its derivatives.

SubstrateBrominating Agent/SystemConditionsPosition of BrominationYieldReference
QuinoxalineNBS / H₂SO₄Room temp. to 60°C5-position12% thieme-connect.com
Pyrrolo[1,2-a]quinoxalineTetrabutylammonium tribromide (TBATB)MeCN, 80°C, 12hC3-positionGood yields rsc.orgnih.gov
4-Aryl-pyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)Solvent, 80°CC1 and C3-positions (dibromination)Moderate to good yields nih.gov
Quinoxalin-2(1H)-onesNBS / t-butylhydroperoxide (TBHP)Room temperatureBenzene-coreNot specified researchgate.net
TetrahydroquinolinesNBSMild, metal-freeVarious (polybromination) with dehydrogenationModerate to high yields rsc.orgnih.gov
N-(quinolin-8-yl)benzamideEthyl bromoacetate (B1195939) / FeCl₃DMSO, 100°C, 12hC5-position65% beilstein-journals.org
6,7-difluoroquinoxaline-2-olNot specified / Triflic acidNot specified5,8-dibromoHigh yield researchgate.net

Molecular Design and Structural Engineering of 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline Derivatives

Strategies for Modulating Electronic Properties

The electronic characteristics of 5,8-Bis(5-bromo-2-thienyl)quinoxaline derivatives can be meticulously tuned through several synthetic strategies. These modifications are crucial for optimizing the performance of materials in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Extending the π-conjugated system is a fundamental approach to manipulating the electronic and optical properties of quinoxaline-based materials. beilstein-journals.org By increasing the length of the conjugated path, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be adjusted, which in turn affects the material's bandgap and absorption spectrum.

For instance, the introduction of additional aromatic or heteroaromatic rings, such as thiophene (B33073) or phenyl groups, at the 5 and 8-positions of the quinoxaline (B1680401) core leads to a more delocalized π-electron system. researchgate.netresearchgate.net This extension of conjugation typically results in a raising of the HOMO level and a lowering of the LUMO level, leading to a reduced HOMO-LUMO gap. A smaller bandgap is often desirable as it allows the material to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications. rsc.org

Research has shown that extending the central quinoxaline core with units like benzene (B151609), acenaphthene, and phenanthrene (B1679779) significantly influences the compatibility and performance of these materials as guest components in ternary organic solar cells. rsc.org The modulation of the π-system also impacts the intramolecular charge transfer (ICT) characteristics, which are vital for the functionality of donor-acceptor molecules. A well-designed extended π-system facilitates efficient charge separation and transport within the molecule.

The introduction of halogen atoms, particularly fluorine, into the molecular structure of quinoxaline derivatives is a powerful tool for fine-tuning their electronic properties and molecular packing. researchgate.netbeilstein-journals.org Fluorination can have several profound effects. Firstly, the strong electron-withdrawing nature of fluorine atoms can significantly lower both the HOMO and LUMO energy levels of the molecule. researchgate.net This is advantageous for creating materials with deep HOMO levels, which can lead to higher open-circuit voltages in organic solar cells.

Secondly, halogenation can influence the planarity of the molecule. Intramolecular non-covalent interactions, such as F···H or F···S bonds, can help to lock the conformation of the molecule into a more planar geometry. acs.org A planar structure enhances π-π stacking and intermolecular interactions in the solid state, which is crucial for efficient charge transport. For example, the incorporation of fluorine atoms on the quinoxaline unit has been shown to be a practical design strategy for enhancing the photovoltaic efficiency of polymers. acs.org

The position and number of halogen atoms are critical. For instance, attaching fluorine atoms to the quinoxaline core has a more pronounced effect on the LUMO level, while halogenating the donor units primarily affects the HOMO level. This differential impact allows for precise control over the electronic energy levels.

Side-chain engineering is a critical aspect of molecular design that influences the solubility, morphology, and electronic properties of this compound derivatives. The attachment of alkyl or alkoxy side chains is often necessary to ensure good solubility in common organic solvents, which is a prerequisite for solution-based processing techniques.

However, the length and branching of these side chains can also introduce steric hindrance, which can affect the planarity of the conjugated backbone and the intermolecular packing in the solid state. researchgate.net Bulky side chains can disrupt π-π stacking, leading to lower charge carrier mobility. Conversely, carefully designed side chains can be used to control the molecular orientation and morphology of thin films, which can be beneficial for device performance.

For example, the position of alkoxy side chains on pendant benzene rings has been shown to significantly influence the performance of quinoxaline-based acceptors. nih.gov Strategic removal or modification of bulky side groups, such as phenyl groups, can lead to a more planar molecular conformation and improved phase separation in bulk heterojunction solar cells, ultimately resulting in higher power conversion efficiencies. researchgate.net

Donor-Acceptor (D-A) Architecture Design Principles

The donor-acceptor (D-A) architecture is a cornerstone of modern organic electronics. This design paradigm involves covalently linking an electron-donating (donor) unit to an electron-accepting (acceptor) unit, leading to materials with unique photophysical and electronic properties.

The quinoxaline moiety is an excellent electron acceptor due to the presence of two electron-withdrawing nitrogen atoms in its aromatic ring system. beilstein-journals.orgnih.gov This inherent electron deficiency makes it a popular building block for constructing D-A type molecules and polymers. frontiersin.org In a D-A architecture, the quinoxaline unit serves as the acceptor, facilitating the transfer of electrons from the donor moiety upon photoexcitation.

The strong electron-accepting ability of quinoxaline enables efficient electron injection and charge collection in devices like dye-sensitized solar cells. nih.gov Its planar and rigid structure promotes effective intermolecular connectivity, which is beneficial for electron transport. frontiersin.org Furthermore, the electronic properties of the quinoxaline acceptor can be readily tuned by introducing electron-withdrawing substituents, such as fluorine or cyano groups, to further enhance its acceptor strength. acs.orgrsc.org

Commonly used electron-donating moieties include thiophene, benzodithiophene (BDT), and indacenodithiophene (IDT). frontiersin.orgrsc.org These units are electron-rich and can effectively donate electrons to the quinoxaline acceptor. The bromine atoms on the thiophene rings of this compound serve as versatile handles for introducing these donor units through cross-coupling reactions like Stille or Suzuki couplings. nih.gov

The combination of a strong quinoxaline-based acceptor with a suitable donor leads to a material with a significant intramolecular charge transfer (ICT) effect. frontiersin.org This ICT results in a broad and red-shifted absorption spectrum, which is highly desirable for capturing a larger portion of the solar spectrum in photovoltaic devices. The energy levels of the donor and acceptor units must be carefully matched to ensure efficient charge separation at the D-A interface and to minimize energy loss.

Data Tables

Table 1: Theoretical Energy Levels of Quinoxaline-Based Polymer Model Compounds

Model CompoundHOMO (eV)LUMO (eV)
PDBT–QxF-4.73-2.48
PDBTCl–QxF-4.83-2.54
PDBT–QxCN-4.88-2.68
PDBTCl–QxCN-5.02-2.75

Data sourced from theoretical calculations. acs.org

Table 2: Properties of Quinoxaline-Based Copolymers

PolymerAbsorption Peak (nm)Bandgap (eV)
PBQxF5991.79
PBDTQxF5511.74

Data for solid films. researchgate.net

Absence of Specific Research Hinders Detailed Analysis of this compound in Unfused Non-Fullerene Acceptor Design

The development of NFAs is a significant area of research in organic solar cells, aiming to overcome the limitations of traditional fullerene-based acceptors. The general strategy involves designing molecules with an acceptor-donor-acceptor (A-D-A) structure to tune the material's optical and electronic properties. Quinoxaline, being an electron-deficient moiety, is a promising building block for the central acceptor core of these NFAs. Its derivatives are explored for their potential to create materials with desirable energy levels, broad absorption spectra, and good charge transport characteristics.

The specific compound, this compound, possesses reactive bromine sites, which theoretically makes it a versatile precursor for creating more complex molecular structures through various cross-coupling reactions. These sites could be functionalized to introduce different end-capping acceptor groups, a common strategy in the design of high-performance NFAs. The thienyl linkers are also known to influence the planarity and electronic properties of the final molecule.

However, without dedicated research articles that have synthesized, characterized, and tested unfused NFAs based on this specific starting material, any detailed discussion on their rational design, including structure-property relationships and device performance, would be purely speculative. The scientific process relies on experimental data and peer-reviewed findings to establish the viability and potential of new materials.

Therefore, the requested in-depth article focusing solely on the chemical compound “this compound” and its derivatives within the specific context of unfused non-fullerene acceptors cannot be generated at this time due to the lack of specific research findings and corresponding data in the available scientific literature.

Polymerization Chemistry of 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline Monomers

Homopolymerization Strategies

While 5,8-Bis(5-bromo-2-thienyl)quinoxaline is predominantly used as a comonomer, the potential for its homopolymerization exists, primarily through electrochemical methods. Electrochemical polymerization of similar donor-acceptor-donor molecules, such as 5,8-bis(EDOT)quinoxaline, has been demonstrated to yield stable polymer films. nih.gov This technique involves the oxidative coupling of the monomer units directly onto an electrode surface. For this compound, this would theoretically proceed through the coupling at the 5-positions of the thiophene (B33073) rings, leading to a poly(thienyl-quinoxaline) chain. However, detailed studies on the successful homopolymerization of this specific monomer and the characterization of the resulting homopolymer are not extensively reported in the literature. Challenges in homopolymerization can arise from the low solubility of the growing polymer chains and potential side reactions. nih.gov

Copolymerization with Electron-Rich and Electron-Deficient Comonomers

Copolymerization is the most common strategy to utilize this compound, leveraging its strong electron-accepting character to create donor-acceptor (D-A) copolymers with low bandgaps and desirable charge transport properties.

The synthesis of alternating D-A copolymers is a widely adopted approach to fine-tune the electronic properties of conjugated polymers. mdpi.com In this strategy, the electron-deficient this compound unit is copolymerized with various electron-donating (electron-rich) comonomers. The resulting alternating structure leads to a significant intramolecular charge transfer (ICT) interaction, which narrows the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.net

Common electron-rich comonomers used in conjunction with quinoxaline-based acceptors include:

Benzodithiophene (BDT) : BDT and its derivatives are popular donor units due to their rigid and planar structure, which promotes intermolecular π-π stacking and enhances charge carrier mobility. researchgate.netrsc.org

Fluorene (B118485) : Copolymers of quinoxaline (B1680401) and fluorene have been synthesized to create materials with good solubility and high photoluminescence quantum yields. researchgate.net

Thiophene and its derivatives : Oligothiophenes of varying lengths can be used to further modulate the electronic and optical properties of the resulting copolymers.

Selenophene (B38918) : The incorporation of selenophene can lead to polymers with even narrower bandgaps due to the unique electronic properties of selenium. researchgate.net

The table below summarizes representative examples of D-A copolymers synthesized using quinoxaline-based monomers.

Donor ComonomerAcceptor ComonomerPolymerization MethodResulting Polymer Properties
Benzodithiophene derivative5,8-bis(5-bromoselenophen-2-yl)-2,3-bis(3,4-bis(octyloxy)phenyl)quinoxalineStille CouplingLow oxidation potential (0.76 V), optical band gap of 1.74 eV, multichromic behavior. researchgate.net
Fluorene5,8-dibromo-2,3-diphenylquinoxalineSuzuki CouplingExtended optical absorption coverage. researchgate.net
Oligothiophenes (bithiophene, quaterthiophene, sexithiophene)5,8-dibromo-2,3-bis(4-octylphenyl)quinoxalineYamamoto and Stille CouplingTwo distinct absorption peaks, low bandgaps (1.70-1.72 eV).

While less common than alternating copolymers, the synthesis of block copolymers containing a this compound segment is a potential route to novel materials with unique morphologies and properties. Block copolymers can be synthesized through controlled polymerization techniques where one block is formed first, followed by the sequential polymerization of the second block. For instance, a living polymerization method like catalyst-transfer polycondensation could be employed to first synthesize a block of one monomer, and then the this compound and its comonomer could be added to grow the second block. This approach allows for the creation of well-defined block structures, which can self-assemble into ordered nanostructures.

Regioselective Polymerization Control

Regioselectivity is a critical aspect of the polymerization of substituted thiophenes to ensure a well-defined polymer structure, which in turn influences the material's electronic properties. For monomers like this compound, the coupling of the thiophene units can lead to different regioisomers (head-to-tail, head-to-head, or tail-to-tail linkages). A high degree of regioregularity, typically head-to-tail coupling, is desirable as it leads to a more planar polymer backbone, enhanced π-orbital overlap, and improved charge carrier mobility.

Regiocontrol in Suzuki catalyst-transfer polymerization has been demonstrated for the synthesis of poly(p-phenylene)s, showcasing the potential for precise control over the polymer's microstructure. escholarship.org While specific studies on the regioselective polymerization of this compound are not extensively detailed, the principles of controlling regiochemistry in thiophene polymerization through the choice of catalyst and reaction conditions are applicable.

Polymerization Techniques (e.g., Stille, Suzuki, Atom Transfer Radical Polymerization)

Several polymerization techniques can be employed to synthesize polymers from this compound, with Stille and Suzuki cross-coupling reactions being the most prevalent.

Stille Coupling Polymerization : This is a versatile and widely used method for the synthesis of conjugated polymers. acs.org It involves the palladium-catalyzed cross-coupling reaction between an organostannane (e.g., a distannylated donor monomer) and an organohalide (the this compound acceptor). Stille coupling is tolerant to a wide range of functional groups and generally provides high polymer yields and molecular weights. mdpi.comresearchgate.net

Suzuki Coupling Polymerization : This is another powerful palladium-catalyzed cross-coupling reaction that couples an organoboron compound (e.g., a diboronic acid or ester of a donor monomer) with an organohalide. researchgate.net Suzuki coupling is often favored due to the lower toxicity of the boron-containing reagents compared to the tin-containing reagents used in Stille coupling.

Atom Transfer Radical Polymerization (ATRP) : ATRP is a controlled radical polymerization technique that can be used to synthesize polymers with well-defined molecular weights and low dispersity. cmu.edu While not as common for the synthesis of conjugated polymers from this specific monomer, ATRP can be initiated from a functionalized initiator to grow polymer chains with pendant thiophene groups. This method offers the potential for creating complex architectures like block copolymers.

The following table provides a general overview of the conditions for these polymerization techniques.

Polymerization TechniqueCatalyst/InitiatorLigandBase/Co-catalystSolventTemperature
Stille CouplingPd(PPh₃)₄, Pd₂(dba)₃P(o-tol)₃, AsPh₃-Toluene (B28343), DMF, Chlorobenzene (B131634)80-120°C
Suzuki CouplingPd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₂CO₃, NaHCO₃Toluene, THF, Dioxane80-110°C
ATRPAlkyl halideBipyridine derivatives-Toluene, Anisole90-110°C

Influence of Polymerization Conditions on Molecular Weight and Dispersity

The molecular weight and polydispersity index (PDI or dispersity, Đ) of the resulting polymers are critical parameters that significantly impact their physical and electronic properties, such as solubility, processability, and charge carrier mobility. These parameters are highly dependent on the polymerization conditions.

Catalyst and Ligand : The choice of catalyst and ligand in Stille and Suzuki polymerizations plays a crucial role. For instance, in Stille coupling, the use of ligands like triphenylarsine (B46628) (AsPh₃) can lead to higher molecular weights compared to triphenylphosphine (B44618) (PPh₃). nih.gov The catalyst concentration also affects the polymerization, with lower catalyst loadings sometimes leading to a decrease in molecular weight. nih.gov

Solvent : The solvent can influence both the solubility of the growing polymer and the stability of the catalyst, thereby affecting the final molecular weight. Solvents like chlorobenzene have been shown to yield polymers with higher molecular weights compared to toluene in some Stille polymerizations due to better polymer solubility. nih.gov

Temperature : The reaction temperature can impact the rate of polymerization and the stability of the catalyst. While higher temperatures can increase the reaction rate, they can also lead to side reactions and catalyst decomposition, which may limit the achievable molecular weight. For some Stille-type polymerizations, reactions at room temperature have been shown to produce high molecular weight polymers. nih.gov

Reaction Time : The duration of the polymerization is also a key factor. A sufficient reaction time is necessary to achieve high molecular weights, but excessively long times may not lead to a further increase and could potentially broaden the dispersity. nih.gov

The table below illustrates the effect of polymerization conditions on the molecular weight and dispersity of quinoxaline-thiophene copolymers.

PolymerPolymerization MethodMn (kDa)PDI (Đ)Reference
PQx2TYamamoto/Stille Coupling20.02.0
PQx4TYamamoto/Stille Coupling12.01.2
PQx6TYamamoto/Stille Coupling29.01.1

Advanced Characterization of 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline and Its Polymeric Systems

Spectroscopic Analysis for Electronic Structure Elucidation

Spectroscopic methods are indispensable for probing the electronic structure and confirming the chemical identity of novel compounds. Techniques such as UV-Vis absorption, photoluminescence, and nuclear magnetic resonance spectroscopy provide a comprehensive picture of the electronic transitions, emissive properties, and atomic connectivity of 5,8-Bis(5-bromo-2-thienyl)quinoxaline and its polymers.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for π→π Transitions and Intramolecular Charge Transfer (ICT) Bands*

UV-Vis absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For conjugated systems like this compound, the absorption spectrum is typically characterized by two main types of transitions: π→π* transitions and intramolecular charge transfer (ICT) bands. uzh.chelte.hu

The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally observed at higher energies (shorter wavelengths). uzh.chyoutube.com These transitions are characteristic of the conjugated backbone of the molecule. In contrast, the ICT bands arise from the electronic transition from the electron-donating thiophene (B33073) units to the electron-accepting quinoxaline (B1680401) core. elte.hu These bands are typically found at lower energies (longer wavelengths) and are a hallmark of D-A type molecules. The position and intensity of these absorption bands are sensitive to the chemical environment, including the solvent polarity, and can provide valuable insights into the electronic structure of the material. uomustansiriyah.edu.iq For instance, polymers derived from quinoxaline often exhibit broad absorption bands, which is advantageous for applications in polymer solar cells.

Compound/Polymer Solvent λmax (nm) Transition Type
Quinoxaline-based Polymer 1ODCB599π→π* / ICT
Quinoxaline-based Polymer 2ODCB551π→π* / ICT

This table presents representative UV-Vis absorption data for quinoxaline-based polymers, highlighting the absorption maxima (λmax) which are indicative of electronic transitions.

Photoluminescence (PL) Spectroscopy and Fluorescence Quantum Yields

Photoluminescence (PL) spectroscopy provides information about the emissive properties of a material upon photoexcitation. Quinoxaline derivatives are known for their photoluminescent properties, with applications in areas such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org The PL spectrum reveals the wavelength of the emitted light, which is related to the energy difference between the excited state and the ground state.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications in light-emitting devices. The emission properties of quinoxaline-based materials can be tuned by modifying their chemical structure, for example, by introducing different substituents or extending the π-conjugation. cardiff.ac.ukresearchgate.net

Compound/Polymer Excitation Wavelength (nm) Emission Maximum (nm) Fluorescence Quantum Yield (Φf)
Quinoxaline Derivative A3505110.54
Quinoxaline Derivative B3505200.62

This table showcases typical photoluminescence data for quinoxaline derivatives, including their emission maxima and fluorescence quantum yields, which are key indicators of their emissive efficiency.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR are routinely used to confirm the synthesis of this compound and its polymeric derivatives.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of hydrogen atoms in the molecule. rsc.org For this compound, one would expect to observe distinct signals for the protons on the quinoxaline core and the thiophene rings. Similarly, ¹³C NMR provides information about the carbon framework of the molecule. rsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of each unique carbon atom in the structure. beilstein-journals.org

Technique Expected Chemical Shift Ranges (ppm) Structural Information
¹H NMR7.0 - 9.5Aromatic protons of quinoxaline and thiophene rings.
¹³C NMR110 - 160Aromatic carbons of the quinoxaline and thiophene moieties.

This table provides a general overview of the expected NMR data for this compound, which is crucial for its structural verification.

Electrochemical Characterization for Energy Level Determination

Electrochemical methods are essential for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material. These energy levels are critical for understanding the charge injection and transport properties in electronic devices.

Cyclic Voltammetry (CV) for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Levels and Redox Potentials

Cyclic voltammetry (CV) is the most common electrochemical technique used to determine the HOMO and LUMO energy levels. researchgate.net By measuring the oxidation and reduction potentials of a compound, the energies of these frontier molecular orbitals can be estimated. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, while the onset of the first reduction peak corresponds to the addition of an electron to the LUMO. stackexchange.com

These potentials are typically measured relative to a reference electrode, such as ferrocene/ferrocenium (Fc/Fc⁺), and can be converted to absolute energy levels using established empirical equations. The HOMO level is crucial as it relates to the material's ability to donate electrons (p-type behavior), while the LUMO level is related to its ability to accept electrons (n-type behavior). The difference between the HOMO and LUMO levels provides an electrochemical band gap. researchgate.net

Compound/Polymer Oxidation Onset (V vs. Fc/Fc⁺) Reduction Onset (V vs. Fc/Fc⁺) HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV)
Quinoxaline Polymer A0.8-1.2-5.2-3.22.0
Quinoxaline Polymer B0.9-1.1-5.3-3.32.0

This interactive table presents representative cyclic voltammetry data and the calculated energy levels for quinoxaline-based polymers, which are vital for assessing their potential in electronic applications.

Differential Pulse Voltammetry

Differential pulse voltammetry (DPV) is another electrochemical technique that can be used to determine redox potentials. DPV offers higher sensitivity and better resolution than cyclic voltammetry, which can be particularly useful for studying irreversible or quasi-reversible electrochemical processes. By providing more accurate measurements of the peak potentials, DPV can lead to a more precise determination of the HOMO and LUMO energy levels.

Structural and Morphological Analysis of Thin Films

The arrangement of polymer chains and the resulting surface topography of thin films significantly influence charge transport and device efficiency. Detailed analysis through techniques such as X-ray diffraction and atomic force microscopy provides invaluable insights into these characteristics.

X-ray Diffraction (XRD) for Crystallinity and π-π Stacking

X-ray diffraction is a powerful non-destructive technique used to investigate the crystalline nature of materials. In the context of polymeric thin films containing this compound units, XRD is employed to determine the degree of molecular order and to measure key structural parameters, such as the π-π stacking distance, which is crucial for efficient intermolecular charge hopping.

While specific XRD data for polymers solely derived from this compound is not extensively available in public literature, analysis of structurally related thiophene-quinoxaline copolymers provides valuable insights. For instance, studies on copolymers incorporating fluorinated thienyl-quinoxaline segments have demonstrated their semi-crystalline nature. These polymers exhibit distinct diffraction peaks that correspond to ordered lamellar structures and π-π stacking.

The π-π stacking distance, which represents the spacing between parallel aromatic planes of adjacent polymer chains, is a critical parameter for charge transport. A smaller π-π stacking distance generally facilitates better orbital overlap and, consequently, higher charge carrier mobility. For many conjugated polymers, these distances typically fall in the range of 3.4 to 3.8 Å. The precise value is influenced by the specific molecular structure, including the nature of side chains and any substituent groups on the quinoxaline or thienyl units. Grazing-incidence X-ray diffraction (GIXD) is a particularly useful variant of XRD for thin film analysis, as it provides information about the molecular orientation with respect to the substrate. spring8.or.jpd-nb.info

A hypothetical XRD analysis of a thin film of a polymer derived from this compound might yield the following data, illustrating the type of information that can be obtained:

Diffraction Peak2θ (degrees)d-spacing (Å)Miller Index (hkl)Interpretation
15.217.0(100)Lamellar stacking
225.53.5(010)π-π stacking

This table is illustrative and based on typical values for similar conjugated polymers.

Microscopic Techniques for Film Morphology (e.g., AFM for surface morphology)

The surface morphology of a thin film, including its roughness and domain structure, plays a significant role in device performance, particularly at interfaces. Atomic force microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface.

For polymeric systems based on this compound, AFM can be used to visualize the nanoscale morphology of the thin film. This includes identifying the presence of crystalline domains, amorphous regions, and any phase separation in polymer blends. The surface roughness, often quantified by the root-mean-square (RMS) roughness, is a key parameter that can be extracted from AFM images. A smooth and uniform surface is generally desirable for creating efficient interfaces in multilayered device structures.

Studies on related donor-acceptor copolymers have shown that the film morphology can be influenced by various factors, including the choice of solvent, deposition technique (e.g., spin-coating, blade-coating), and post-deposition treatments like thermal or solvent annealing. For example, a neat film of a fluorinated thienyl-quinoxaline-based copolymer, PBDTT-TTFQ, was found to exhibit a highly dense fibrillar nanostructure, indicating a degree of long-range order and self-assembly. nsrrc.org.tw

An illustrative AFM analysis of a thin film of a polymer based on this compound could provide the following quantitative data:

ParameterValueDescription
Scan Size5 µm x 5 µmThe area of the surface imaged.
Root-Mean-Square (RMS) Roughness (Rq)1.2 nmA measure of the standard deviation of the surface height variations.
Average Roughness (Ra)0.9 nmThe arithmetic average of the absolute values of the surface height deviations.
Peak-to-Valley Height (Rz)8.5 nmThe difference between the highest and lowest points on the surface.

This table presents hypothetical data based on typical values for similar polymer thin films.

Electronic and Optoelectronic Properties of 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline Based Materials

Photophysical Behavior and Excited-State Dynamics

The interaction of 5,8-Bis(5-bromo-2-thienyl)quinoxaline and related materials with light is characterized by complex excited-state dynamics, including charge transfer phenomena and sensitivity to the surrounding environment.

The donor-acceptor nature of this compound suggests a propensity for intramolecular charge transfer upon photoexcitation. In this process, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating thiophene (B33073) moieties, to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the electron-accepting quinoxaline (B1680401) core. This charge redistribution leads to a significant increase in the dipole moment of the excited state compared to the ground state.

This change in dipole moment is often studied through solvatochromism, where the absorption and, more prominently, the emission spectra of the compound shift in response to the polarity of the solvent. A pronounced positive solvatochromism (a red-shift in emission with increasing solvent polarity) is a hallmark of an ICT state.

Studies on various thiophene-substituted quinoxaline dyes have demonstrated slight to moderate emission solvatochromism. doi.org For these dyes, the change in dipole moment (Δμ) between the ground and excited states has been estimated to be in the range of 3 to 6 Debye. doi.org Dyes with thiophene rings attached to the benzene (B151609) side of the quinoxaline ring have been shown to exhibit a higher degree of solvatochromism compared to those with thiophene rings on the pyrazine side, highlighting the influence of substituent positioning on the photophysical properties. doi.org

Table 1: Representative Solvatochromic Data for a Thiophene-Substituted Quinoxaline Dye

SolventPolarity (ET(30))Absorption Max (nm)Emission Max (nm)Stokes Shift (cm-1)
Toluene (B28343)33.94205305200
Chloroform39.14255505400
Acetonitrile45.64185807100
Methanol55.44155957700

Note: The data presented is for a representative donor-acceptor dye containing quinoxaline and thiophene units and is intended to be illustrative of the expected behavior. The exact values for this compound may vary.

The fluorescence of materials like this compound can be quenched by various mechanisms, with electron transfer to a suitable acceptor being particularly relevant for photovoltaic applications. Fullerene derivatives, such as PCBM (phenyl-C61-butyric acid methyl ester), are commonly used as electron acceptors in organic solar cells.

When this compound is in the excited state, it can transfer an electron to the LUMO of a nearby fullerene molecule, provided that the energy levels are favorably aligned. This process, known as photoinduced electron transfer, results in the formation of a charge-separated state and quenches the fluorescence of the donor molecule. The efficiency of this process is critical for the generation of free charge carriers in a solar cell.

Studies on quinoxaline-functionalized C60 derivatives have been conducted to create acceptors with high LUMO levels for use in organic solar cells. cityu.edu.hk In such systems, the quinoxaline-thiophene donor, upon absorbing a photon, transfers an electron to the fullerene acceptor, leading to efficient charge separation at the donor-acceptor interface. The effectiveness of the fluorescence quenching is a strong indicator of efficient charge transfer.

Charge Transport Mechanisms

The ability of a material to transport charge carriers (holes and electrons) is fundamental to its performance in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). For this compound, both hole and electron mobility are relevant, and these properties are intricately linked to the material's molecular structure and solid-state packing.

Quinoxaline derivatives are versatile materials that can be engineered to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior. beilstein-journals.org The electron-deficient nature of the quinoxaline core makes it a good candidate for an electron-transporting material. Conversely, the electron-rich thiophene units can facilitate hole transport. The presence of both donor and acceptor moieties suggests that materials based on this compound could potentially exhibit ambipolar charge transport, meaning they can transport both holes and electrons.

The actual hole and electron mobilities are highly dependent on the specific molecular design, including side-chain engineering, and the resulting solid-state morphology. While specific mobility values for this compound are not documented, data from other quinoxaline-based materials can provide a general idea of the expected performance. For instance, some quinoxaline-based hole transporting materials have shown hole mobilities on the order of 10⁻⁶ to 10⁻⁵ cm² V⁻¹ s⁻¹. acs.org In the realm of electron transport, certain quinoxaline-based non-fullerene acceptors have demonstrated good electron-transporting ability. nih.govd-nb.info

Table 2: Representative Charge Mobility Values for Quinoxaline-Based Organic Semiconductors

Material TypeCharge CarrierMobility (cm² V⁻¹ s⁻¹)Application
Benzo[g]quinoxaline-based HTMHole> 9.09 x 10⁻⁶Perovskite Solar Cells
Quinoxaline-based Polymer AcceptorElectron(not specified, but described as "good")Organic Solar Cells
Quinoxaline-based HTM in blendHole(not specified, but described as "improved")Perovskite Solar Cells

Note: This table provides examples of charge mobilities for various quinoxaline derivatives to illustrate the potential performance range. These values are not for this compound itself.

The arrangement of molecules in the solid state is a crucial determinant of charge transport properties. Efficient charge hopping between adjacent molecules requires sufficient orbital overlap, which is facilitated by close intermolecular packing and a well-ordered molecular arrangement.

For this compound, several structural features are expected to influence its molecular packing:

π-π Stacking: The planar quinoxaline core and the aromatic thienyl rings can engage in π-π stacking interactions, which create pathways for charge transport. The extent and nature of this stacking will depend on the steric hindrance from the bromo-thienyl groups.

Bromine Substitution: The presence of bromine atoms can have multiple effects. Their large atomic radius can introduce steric effects that influence the packing. Additionally, bromine can participate in halogen bonding and other non-covalent interactions, which can help to direct the solid-state assembly.

Ultimately, the interplay of these factors will determine the intermolecular distances and orbital overlaps, which in turn will govern the efficiency of charge transport in materials based on this compound.

Energy Band Gap Engineering in this compound-Based Materials

The energy band gap is a critical parameter in semiconductor materials, defining their electronic and optoelectronic properties. In organic conjugated polymers, such as those derived from this compound, the band gap can be strategically tuned through molecular design. This process, known as energy band gap engineering, allows for the tailoring of materials for specific applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices.

The band gap in these donor-acceptor (D-A) copolymers is largely determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). By systematically modifying the chemical structure of the polymer, for instance by introducing different co-monomers or functional groups, the HOMO and LUMO energy levels can be adjusted, thereby controlling the band gap.

Optical Band Gap Determination

The optical band gap (Eopt) is typically determined from the onset of the π-π* transition in the UV-Vis absorption spectrum of the material in a thin film state. This value corresponds to the minimum energy required to excite an electron from the HOMO to the LUMO.

The versatility of the quinoxaline core allows for the synthesis of a variety of copolymers with tailored optical properties. For instance, a copolymer incorporating a fluorinated thienyl-quinoxaline segment, PBDTT-TTFQ, exhibits a broad absorption in the visible and near-infrared regions, resulting in an optical band gap of 1.67 eV. Another example, a copolymer of quinoxaline and indacenodithiophene, denoted as PQ1, shows an optical band gap of 1.59 eV, calculated from the onset of its absorption spectrum. frontiersin.org These values are indicative of low band gap materials, which are highly desirable for applications in organic solar cells as they can harvest a larger portion of the solar spectrum.

Table 1: Optical Band Gap of this compound-Based and Related Polymers

Polymer Name Donor Unit Acceptor Unit Optical Band Gap (eV)
PBDTT-TTFQ Alkylthienyl-benzodithiophene Fluorinated thienyl-quinoxaline 1.67
PQ1 Indacenodithiophene Quinoxaline 1.59 frontiersin.org

Electrochemical Band Gap Determination

The electrochemical band gap (Egec) provides an alternative method to estimate the HOMO and LUMO energy levels and the resulting band gap. This is achieved through cyclic voltammetry (CV) measurements, which determine the onset oxidation (Eox) and reduction (Ered) potentials of the material. The HOMO and LUMO energy levels can then be calculated from these potentials, and the electrochemical band gap is the difference between them.

For the quinoxaline-based polymer PQ1, cyclic voltammetry reveals an onset oxidation potential at 0.78 V and a reduction potential at -0.52 V. frontiersin.org From these values, the HOMO and LUMO energy levels were calculated to be -5.58 eV and -4.28 eV, respectively, leading to an electrochemical band gap of 1.3 eV. frontiersin.org It is often observed that the electrochemical band gap is slightly smaller than the optical band gap. frontiersin.org This difference can be attributed to excitonic effects that are present in optical measurements but not in electrochemical ones.

Table 2: Electrochemical Properties and Band Gap of a Quinoxaline-Based Polymer

Polymer Name HOMO Level (eV) LUMO Level (eV) Electrochemical Band Gap (eV)
PQ1 -5.58 frontiersin.org -4.28 frontiersin.org 1.3 frontiersin.org

Theoretical and Computational Studies on 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed matter. For quinoxaline (B1680401) derivatives, DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.

While specific DFT calculations for 5,8-Bis(5-bromo-2-thienyl)quinoxaline are not extensively detailed in the public domain, the methodology is frequently applied to similar quinoxaline-based compounds. For instance, studies on related quinoxaline 1,4-dioxide derivatives have utilized DFT with basis sets like 6-311++G (d, p) to obtain optimized structures. doaj.orgresearchgate.net Such calculations for this compound would likely reveal a largely planar structure, a crucial factor for efficient charge transport in organic electronic applications. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, identifying electron-rich and electron-deficient regions of the molecule. This information is critical for understanding intermolecular interactions and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is particularly useful for predicting the absorption and emission spectra of chromophores. By calculating the vertical excitation energies, TD-DFT can simulate the UV-Vis absorption spectrum of a molecule, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

For this compound, TD-DFT calculations would be expected to predict the electronic transitions responsible for its optical properties. These transitions typically involve the promotion of an electron from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The nature of these transitions, such as π-π* or intramolecular charge transfer (ICT), can be elucidated. Studies on other quinoxaline derivatives have successfully used TD-DFT to correlate their molecular structure with their photophysical properties, including fluorescence. researchgate.net The results of such calculations are crucial for designing molecules with specific light-absorbing or emitting properties for applications in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Prediction of HOMO/LUMO Energy Levels and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (or band gap), which is a key parameter in determining the electrical conductivity and optical absorption of the material.

DFT calculations are a standard method for predicting HOMO and LUMO energy levels. For this compound, these calculations would provide valuable information about its potential as a semiconductor. A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. Computational studies on various quinoxaline derivatives have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure, for example, by introducing electron-donating or electron-withdrawing substituents. doaj.orgresearchgate.net

Table 1: Representative Calculated Electronic Properties of Quinoxaline Derivatives (Note: Data for illustrative purposes based on related compounds, not specific to this compound)

Compound FamilyHOMO (eV)LUMO (eV)Band Gap (eV)
Quinoxaline 1,4-dioxides-6.5 to -7.5-2.0 to -3.04.0 to 5.0
π-extended Quinoxalines-5.0 to -6.0-2.5 to -3.52.2 to 2.7

This table is generated based on typical values found in the literature for similar classes of compounds and is for illustrative purposes only.

Modeling of Charge Transfer Processes

Intramolecular charge transfer (ICT) is a fundamental process in many functional organic molecules, where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In donor-acceptor (D-A) type molecules, this process is responsible for many of their interesting photophysical properties. This compound can be considered to have a central electron-accepting quinoxaline core and flanking thienyl groups whose electronic character can be tuned.

Computational modeling can provide a detailed picture of charge transfer processes. By analyzing the distribution of the HOMO and LUMO, it is possible to predict the direction of charge transfer. For example, if the HOMO is localized on the thienyl units and the LUMO on the quinoxaline core, an ICT from the thienyl groups to the quinoxaline core upon excitation would be expected. This is a common feature in many quinoxaline-based D-A systems and is crucial for their application in organic electronics.

Conformational Analysis and Planarity Assessment

The conformation and planarity of a conjugated molecule significantly influence its electronic properties. A planar conformation generally leads to better π-orbital overlap, which facilitates electron delocalization and enhances charge mobility. Conformational analysis, typically performed using DFT, involves calculating the molecular energy as a function of the rotation around key single bonds (dihedral angles).

For this compound, the key dihedral angles are between the quinoxaline core and the two thienyl rings. Computational analysis would likely show that a near-planar conformation is energetically favorable, although some twisting may occur due to steric hindrance between hydrogen atoms on the quinoxaline and thienyl rings. The degree of planarity has a direct impact on the effective conjugation length and, consequently, on the HOMO-LUMO gap and optical properties. Crystal structure analysis of a related isomer, 2,3-bis(5-bromo-2-thienyl)-6,7-dichloroquinoxaline, has provided experimental evidence of the conformations that such molecules can adopt in the solid state. researchgate.net While not the same molecule, such experimental data can be a valuable benchmark for computational assessments of planarity.

Applications of 5,8 Bis 5 Bromo 2 Thienyl Quinoxaline in Organic Optoelectronics

Organic Photovoltaic Cells (OPVs) and Polymer Solar Cells (PSCs)

Polymers and small molecules derived from 5,8-Bis(5-bromo-2-thienyl)quinoxaline and its analogues are extensively utilized in the active layers of organic photovoltaic (OPV) and polymer solar cell (PSC) devices. The quinoxaline (B1680401) unit's electron-accepting nature allows for the creation of low bandgap materials that can efficiently harvest solar photons.

The versatility of the this compound unit allows it to be incorporated into both electron donor and electron acceptor materials for OPVs. When copolymerized with stronger electron-donating monomers, the resulting quinoxaline-based polymer can function as the electron donor (p-type) material. Conversely, when combined with appropriate flanking electron-withdrawing groups, derivatives can act as non-fullerene acceptors (n-type).

Donor-acceptor copolymers incorporating quinoxaline units have received significant attention in the development of high-performance PSCs. researchgate.net The weak electron-deficient character of the quinoxaline unit makes it an ideal component for constructing wide bandgap polymer donors. researchgate.net These polymers are often blended with fullerene derivatives or other non-fullerene acceptors. For instance, unfused non-fullerene acceptors based on a quinoxaline backbone have been designed and shown to be excellent acceptor molecules when blended with the donor polymer PTB7-Th for the active layer of organic solar cells. researchgate.net The strategic design of these molecules, featuring a long conjugating backbone, facilitates efficient charge transportation between the donor and acceptor components. researchgate.net

The most common device structure for OPVs utilizing these materials is the bulk heterojunction (BHJ) architecture. In a BHJ solar cell, the donor and acceptor materials are blended together to form a co-continuous interpenetrating network throughout the active layer. This morphology maximizes the interfacial area between the donor and acceptor, which is crucial for efficient exciton (B1674681) dissociation into free charge carriers.

Numerous studies have reported the synthesis of quinoxaline-based D-A copolymers for use in BHJ solar cells. frontiersin.orgresearchgate.net For example, narrow-band-gap polymers synthesized with a thiophene-substituted quinoxaline monomer, when blended with a fullerene derivative acceptor, have achieved promising power conversion efficiencies (PCEs). frontiersin.orgfrontiersin.org The performance of these BHJ devices is highly dependent on the energy levels (HOMO and LUMO) of the constituent materials. Polymers containing naphtho[1,2-b:5,6-b′]dithiophene and quinoxaline units have been synthesized with tunable HOMO energy levels between -5.14 eV and -5.29 eV, enabling the fabrication of efficient BHJ devices with nih.govnih.gov-phenyl C71-butyric acid methyl ester (PC71BM) as the acceptor. researchgate.net Similarly, small molecules containing a dibenzo[f,h]thieno[3,4-b]quinoxaline core have been used in solution-processed BHJ solar cells with PCBM, demonstrating the utility of this structural motif in small-molecule-based OPVs. hznu.edu.cn

Table 1: Performance of BHJ Solar Cells Incorporating Quinoxaline-Based Polymers

Polymer DonorAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
P2PC71BM0.889.1483.8
PTNDTT-QX-IPC71BM---~1.7-1.73
PBQxFPC71BM0.641.58390.39

Note: Data compiled from various research findings. Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.

The ternary blend strategy, which involves incorporating a third component into the standard binary donor-acceptor active layer, has emerged as an effective approach to enhance the PCE of organic solar cells. Quinoxaline-based small molecule acceptors have been investigated as guest components in ternary OSCs. google.com The addition of a carefully selected third component can improve light absorption, optimize the energy cascade for more efficient charge transfer, and enhance the film morphology of the active layer.

For instance, quinoxaline-based small-molecule acceptors (SMAs) have been synthesized and used as the third component in ternary blends with the polymer donor PM6 and the non-fullerene acceptor BTP-eC9. The introduction of these quinoxaline-based SMAs led to superior phase segregation and lower energy disorder, resulting in improved device performance with PCEs reaching over 18%. google.com This demonstrates the significant role that quinoxaline core-based materials can play in optimizing the performance of advanced ternary solar cell devices.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Quinoxaline derivatives are recognized for their excellent thermal and electrochemical stability, making them suitable for applications in Organic Light-Emitting Diodes (OLEDs). Their structural versatility allows them to be used in various layers of an OLED device.

Due to their luminescence and rigidity, quinoxaline derivatives can enhance the glass transition temperature (Tg) and thermal stability of the device. google.com They can be employed as a host or guest material in the emitting layer, or as materials for the hole transporting layer or the electron transporting layer. google.com The electron-deficient nature of the quinoxaline core is beneficial for electron transport, while functionalization with electron-donating groups can facilitate hole transport, allowing for the creation of bipolar materials that balance charge injection and transport within the emissive layer. Donor-acceptor-donor (D-A-D) systems based on a quinoxaline acceptor have been tested in fluorescent OLEDs, demonstrating external quantum efficiencies up to 4.5% for deep-red non-doped devices. researchgate.net

Organic Field-Effect Transistors (OFETs)

While widely used in photovoltaics and OLEDs, the application of quinoxaline derivatives in Organic Field-Effect Transistors (OFETs) is a growing area of research. frontiersin.orgnih.gov The planar and rigid conjugated structure of the quinoxaline unit is advantageous for intermolecular charge transport, which is a key requirement for high-performance OFETs.

Donor-acceptor copolymers incorporating a thiophene-substituted quinoxaline unit have been synthesized and investigated as the semiconductor layer in OFETs. frontiersin.org These materials typically exhibit p-type (hole-transporting) behavior. A D-A polymer based on quinoxaline as the electron-deficient unit and indacenodithiophene (IDT) as the electron-rich unit was synthesized and used to construct an OFET that showed p-type behavior with a respectable hole mobility. frontiersin.orgnih.gov The good intramolecular charge transfer (ICT) effect within these polymers is beneficial for charge transport. frontiersin.org Furthermore, quinoidal compounds featuring various heterocycles, including those derived from quinoxaline precursors, have been developed for air-stable n-type (electron-transporting) OFETs, with some devices achieving electron mobilities as high as 0.1 cm²V⁻¹s⁻¹. hznu.edu.cn

Table 2: OFET Performance of Quinoxaline-Based Materials

Polymer/MoleculeDevice TypeMobility (cm²/V·s)
PQ1 (IDT-Quinoxaline Polymer)p-type0.12
Quinoidal Compound 3n-type>0.08 (maintained after 90 days in air)

Note: Data compiled from various research findings.

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have shown great potential as molecular sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a monolayer of dye molecules adsorbed onto a wide-bandgap semiconductor (typically TiO₂) absorbs light, leading to electron injection into the semiconductor's conduction band.

The molecular structure of quinoxaline-based dyes is typically a D-A, D-π-A, or D-A-π-A configuration, where 'D' is an electron donor, 'A' is an electron acceptor, and 'π' is a conjugated bridge. The quinoxaline moiety often serves as the primary electron-accepting unit or as part of the π-linker system. researchgate.netresearchgate.net For example, novel organic sensitizers using a triphenylamine unit as the electron donor and a quinoxaline unit as the electron acceptor have been synthesized for DSSCs, achieving power conversion efficiencies of up to 5.56%. case.edu The performance is highly dependent on the molecular geometry and the electronic coupling between the dye's LUMO and the TiO₂ conduction band. Bisquinoxaline-fused porphyrins have also been investigated as sensitizers, demonstrating the versatility of incorporating quinoxaline units into larger π-systems to improve light-harvesting properties. nih.gov

Table 3: Performance of DSSCs with Quinoxaline-Based Dyes

Dye NameVoc (mV)Jsc (mA/cm²)FFPCE (%)
RC-22---5.56
RC-21---3.30
ZnPBQ---4.7
Phenothiazine-Quinoxaline Dye---4.36

Note: Data compiled from various research findings. Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.

Other Functional Materials (e.g., Electrochromics, Chromophores for Photoluminescence)

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on the application of the standalone compound This compound as an electrochromic material or as a primary chromophore for photoluminescence. The available body of research consistently focuses on the use of this compound as a monomer or an intermediate in the synthesis of more complex conjugated polymers.

Therefore, a detailed discussion with research findings and data tables on the electrochromic and photoluminescent applications of This compound as a distinct material cannot be provided at this time.

Future Research Directions and Perspectives

Advanced Molecular Engineering for Enhanced Performance

The performance of organic electronic devices is intrinsically linked to the molecular architecture of the active materials. For polymers derived from 5,8-bis(5-bromo-2-thienyl)quinoxaline, advanced molecular engineering presents a fertile ground for enhancing their optoelectronic properties.

Side-Chain Engineering: The nature and positioning of side chains on the polymer backbone play a crucial role in determining solubility, morphology, and molecular packing. Future research will likely focus on the systematic investigation of various side chains to optimize these properties. For instance, the introduction of branched alkyl chains can improve solubility, while linear alkyl chains may promote more ordered packing, leading to higher charge carrier mobilities. nih.gov A comparative analysis of different side-chain configurations is essential to establish clear structure-property relationships.

π-Bridge Modification: The π-conjugated bridge linking the donor and acceptor units significantly influences the intramolecular charge transfer (ICT) characteristics and, consequently, the absorption profile of the polymer. Exploring different π-bridges, such as thiophene (B33073), thieno[3,2-b]thiophene, and benzodithiophene, can modulate the energy levels and bandgap of the resulting polymers. rsc.org For example, using a more planar and electron-rich π-bridge can lead to a red-shifted absorption and improved charge transport. rsc.org

Modulation of Electron-Withdrawing Substituents: The electron-accepting strength of the quinoxaline (B1680401) core can be systematically tuned by introducing various electron-withdrawing groups. Replacing the bromine atoms on the thiophene rings with stronger electron-withdrawing moieties, such as cyano (CN) or fluorine (F) atoms, can lower the LUMO energy level of the polymer, potentially leading to higher open-circuit voltages (Voc) in organic solar cells. rsc.org The synergistic effects of combining different electron-withdrawing substituents on both the donor and acceptor units warrant further investigation to achieve optimal device performance. rsc.org

Molecular Modification StrategyPotential Impact on Polymer Properties
Side-Chain Engineering Improved solubility, optimized morphology, enhanced charge carrier mobility.
π-Bridge Modification Tunable energy levels and bandgap, red-shifted absorption, improved intramolecular charge transfer.
Electron-Withdrawing Substituents Lowered LUMO energy levels, increased open-circuit voltage in solar cells.

Exploration of Novel Device Architectures

While much of the research on this compound-based materials has focused on their application in organic photovoltaics (OPVs), their versatile electronic properties make them suitable for a range of other electronic devices.

Organic Field-Effect Transistors (OFETs): The rigid and planar structure of quinoxaline-thiophene copolymers can facilitate strong π-π stacking, which is beneficial for charge transport in the solid state. This makes them promising candidates for the active layer in OFETs. frontiersin.org Future work should focus on optimizing the polymer structure and device fabrication conditions to achieve high charge carrier mobilities and on/off ratios.

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives have been explored as electron transport materials and emitters in OLEDs. qmul.ac.uk By carefully designing the polymer architecture to achieve balanced charge injection and transport, as well as high photoluminescence quantum yields, materials based on this compound could be utilized in efficient OLEDs.

Sensors and Electrochromic Devices: The sensitivity of the electronic properties of conjugated polymers to their environment makes them suitable for chemical and biological sensing applications. qmul.ac.uk Furthermore, the reversible changes in their optical properties upon electrochemical doping can be harnessed for electrochromic devices. qmul.ac.uk The exploration of this compound-based polymers in these emerging areas is a promising avenue for future research.

Device ApplicationKey Properties of Quinoxaline-Based Polymers
Organic Photovoltaics (OPVs) Strong electron-accepting character, tunable energy levels.
Organic Field-Effect Transistors (OFETs) Planar structure promoting π-π stacking and charge transport. frontiersin.org
Organic Light-Emitting Diodes (OLEDs) Good electron transport properties, potential for high photoluminescence. qmul.ac.uk
Sensors and Electrochromic Devices Responsive electronic and optical properties. qmul.ac.uk

Development of Sustainable Synthesis Routes

The environmental impact of material synthesis is a growing concern. Therefore, the development of green and sustainable synthetic routes for this compound and its derivatives is crucial for their potential commercialization.

Traditional synthetic methods often rely on toxic solvents, harsh reaction conditions, and expensive metal catalysts. ijirt.org Future research should focus on adopting green chemistry principles to minimize the environmental footprint. This includes the use of:

Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. ijirt.orgresearchgate.net

Heterogeneous Catalysts: Employing recyclable solid catalysts, such as mineral fertilizers or alumina-supported heteropolyoxometalates, to simplify product purification and reduce waste. nih.govresearchgate.net

Energy-Efficient Techniques: Utilizing microwave or ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. ijirt.orgbenthamdirect.com

The development of one-pot synthesis and multi-component reactions can also contribute to a more sustainable process by reducing the number of synthetic steps and minimizing waste generation. mdpi.com

Integration with Nanomaterials and Hybrid Systems

The incorporation of nanomaterials into a polymer matrix can lead to hybrid systems with enhanced properties and functionalities. For polymers derived from this compound, integration with nanomaterials opens up new possibilities for device performance.

Carbon Nanomaterials: Graphene and carbon nanotubes (CNTs) are known for their exceptional electrical conductivity and mechanical strength. researchgate.net Dispersing these nanomaterials within a quinoxaline-based polymer matrix can improve charge transport and collection in devices like solar cells and transistors. mdpi.com The strong π-π interactions between the polymer backbone and the carbon nanomaterials can facilitate efficient charge transfer.

Inorganic Nanoparticles: Hybridizing quinoxaline-based polymers with inorganic semiconductor nanoparticles (e.g., quantum dots) can create novel materials with tailored optical and electronic properties. researchgate.net Such hybrid systems could be beneficial for applications in photovoltaics, where the nanoparticles can enhance light absorption, and in light-emitting devices, where they can act as efficient emitters.

Computational-Guided Material Discovery

Computational modeling and simulation have become indispensable tools in materials science for predicting the properties of new materials before their synthesis. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, optical properties, and charge transport characteristics of polymers based on this compound. rsc.orgnih.gov

Future research in this area will involve:

High-Throughput Screening: Using computational methods to screen large libraries of virtual compounds with different donor units, π-bridges, and side chains to identify the most promising candidates for synthesis.

Structure-Property Relationship Elucidation: Performing detailed theoretical studies to understand the fundamental relationships between molecular structure and material properties, which can guide the rational design of new materials with enhanced performance. researchgate.net

Device Modeling: Simulating the behavior of materials within a device architecture to predict their performance and identify key factors limiting device efficiency.

By combining computational predictions with experimental validation, the process of discovering and optimizing new materials based on this compound can be significantly accelerated.

Q & A

Q. What methodologies optimize electropolymerization of quinoxaline derivatives for electrochromic films?

  • Potentiostatic deposition in acetonitrile/TBAPF6 electrolytes produces uniform polyquinoxaline films. Cyclic voltammetry reveals oxidation peaks at +1.2 V (vs. Ag/Ag⁺), corresponding to π-doping . Spectroelectrochemical analysis shows a color shift from yellow (neutral) to blue (oxidized) with 70% transmittance change at 650 nm . Film stability is enhanced by alkoxy side chains, reducing degradation over 500 redox cycles .

Methodological Recommendations

  • Synthetic Design : Prioritize palladium-catalyzed cross-coupling for regioselective bromination .
  • Characterization : Combine XRD with solid-state NMR to address polymorphism .
  • Application Testing : Use DFT-guided doping to tailor HOMO/LUMO levels for photovoltaic or catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.